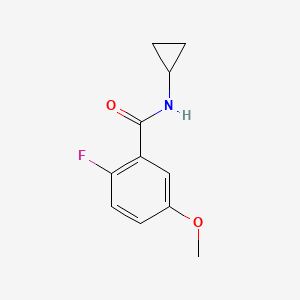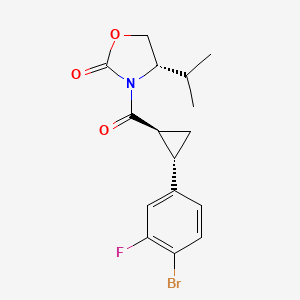![molecular formula C11H13FN2O B14029162 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2-oxa-6-azaspiro[33]heptan-6-yl)aniline is a complex organic compound that features a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline typically involves a multi-step process. One of the key steps is the formation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using optimized procedures. For example, the alkylating agent 3,3-bis(bromomethyl)oxetane is synthesized from tribromoneopentyl alcohol, a commercially available flame retardant. This process involves treatment with sodium hydroxide under Schotten–Baumann conditions to close the oxetane ring .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a candidate for developing new antibiotics, particularly for treating tuberculosis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets. For instance, in the context of its potential use as an antibiotic, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with similar spirocyclic features.
3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl: Another compound with a similar core structure, used as a melanin-concentrating hormone receptor antagonist.
Uniqueness
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable candidate for drug development.
Propiedades
Fórmula molecular |
C11H13FN2O |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-8(13)1-2-10(9)14-4-11(5-14)6-15-7-11/h1-3H,4-7,13H2 |
Clave InChI |
BUGUCFAEXPALKA-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1C3=C(C=C(C=C3)N)F)COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)


